8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine
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Overview
Description
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C9H8ClN3. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
The synthesis of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylpyrazine with a chlorinating agent to introduce the chlorine atom at the 8th position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. These optimizations might include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the chlorine atom.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a kinase inhibitor, which could have implications in cancer therapy.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine can be compared with other similar compounds such as:
Pyridazine: Known for its antimicrobial and anti-inflammatory properties.
Pyridazinone: Exhibits a wide range of pharmacological activities, including anticancer and antihypertensive effects.
Pyrrolopyrazine: Noted for its antiviral and kinase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-2,3-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H8ClN3/c1-5-6(2)13-9-8(12-5)7(10)3-4-11-9/h3-4H,1-2H3 |
InChI Key |
UFXVPYJKFJSFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2N=C1C)Cl |
Origin of Product |
United States |
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